7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one
Beschreibung
7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core (pyrido[4,3-d]pyrimidinone) with a chlorine substituent at position 7 and a morpholine ring at position 4. The morpholine group enhances solubility and bioavailability due to its polar oxygen atom, while the chlorine atom at position 7 provides electronic and steric effects that influence binding to biological targets, such as kinases or epigenetic regulators .
Eigenschaften
CAS-Nummer |
918898-12-1 |
|---|---|
Molekularformel |
C11H11ClN4O2 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
7-chloro-5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-5-7-9(11(17)14-6-13-7)10(15-8)16-1-3-18-4-2-16/h5-6H,1-4H2,(H,13,14,17) |
InChI-Schlüssel |
AGPRCXURDUOBAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C3C(=CC(=N2)Cl)N=CNC3=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Chlor-5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-on umfasst typischerweise die Kondensation von Pyrimidin-5-carbaldehyden durch Knoevenagel-, Horner–Emmons- oder Wittig-Reaktionen, gefolgt von einer Cyclisierung . Eine gängige Methode beinhaltet die Reaktion von 4,6-Dichlorpyrimidin-5-carbaldehyd mit Cyanomethyltriphenylphosphoniumchlorid zur Bildung von (2E)-3-(4,6-Dichlorpyrimidin-5-yl)acrylnitril, das dann zur Herstellung von 4,6-Diamino-substituierten Pyrimidinylacrylnitril-Derivaten verwendet wird .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung umfassen häufig die großtechnische Synthese unter Verwendung ähnlicher Kondensations- und Cyclisierungsreaktionen. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert sorgfältig kontrolliert werden, um eine gleichmäßige Produktionsqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
7-Chlor-5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Nucleophile: Für Substitutionsreaktionen.
Oxidationsmittel: Wie Wasserstoffperoxid für Oxidationsreaktionen.
Reduktionsmittel: Wie Natriumborhydrid für Reduktionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit verschiedenen funktionellen Gruppen ergeben, die das Chloratom ersetzen .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
This compound has shown promise as an anticancer agent through its ability to inhibit specific kinases involved in cancer progression.
Mechanism of Action:
- The compound targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival, differentiation, and migration. Aberrant activation of this pathway is linked to various cancers, including chronic lymphocytic leukemia and non-Hodgkin lymphoma .
Case Study:
- A study highlighted the synthesis and evaluation of pyrido[3,4-d]pyrimidine derivatives, including 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one. These derivatives exhibited potent inhibitory activity against cancer cell lines with IC50 values that indicate significant cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Antimicrobial Efficacy:
- In vitro studies have demonstrated that derivatives of this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, one derivative showed a minimum inhibitory concentration (MIC) comparable to established antibiotics like amoxicillin .
Data Table: Antimicrobial Activity
| Compound Derivative | Target Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|---|
| 7-Chloro derivative | Staphylococcus aureus | 8 | Amoxicillin |
| Morpholin derivative | E. coli | 16 | Amoxicillin |
| Pyrido derivative | Candida albicans | 4 | Clotrimazole |
Central Nervous System (CNS) Applications
Emerging research suggests that pyrido[2,3-d]pyrimidine derivatives may have potential applications in treating CNS disorders due to their ability to penetrate the blood-brain barrier effectively.
Research Findings:
- Investigations into the pharmacological profiles of these compounds indicate that they could act as selective inhibitors for specific kinases implicated in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one.
Key Modifications:
Wirkmechanismus
The mechanism of action of 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional uniqueness of 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is highlighted through comparisons with analogous pyridopyrimidinone derivatives. Key differences in core structure, substituents, and biological activity are summarized below:
Table 1: Structural and Functional Comparison of Pyridopyrimidinone Derivatives
Core Structure Variations
- Pyrido[4,3-d] vs. Pyrido[2,3-d] Isomers: The main compound’s pyrido[4,3-d]pyrimidinone core differs from the more common pyrido[2,3-d]pyrimidinone isomer seen in most analogs (e.g., compounds in ).
- Fused Ring Systems: CRCM5484 incorporates a thieno ring fused to the pyrido-pyrimidinone core, which may enhance rigidity and π-π stacking interactions with hydrophobic binding pockets .
Substituent Effects
- Morpholine vs. Smaller Groups: The morpholine group at position 5 in the main compound provides superior solubility compared to smaller substituents like methylthio (e.g., compound 9h in ) or mercapto (e.g., compound 2b in ). Morpholine’s oxygen atom also enables hydrogen bonding, which is absent in non-polar groups like methylthio.
- Chlorine vs. Bromine : While 7-chloro substitution in the main compound offers moderate steric and electronic effects, bromine in compound 9h () and 5-(4-bromophenyl) derivatives () may enhance halogen bonding with targets.
Biologische Aktivität
7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be represented as follows:
This compound features a pyrido-pyrimidine core with a morpholine substituent, which is significant for its biological interactions.
Anticancer Activity
Research has shown that pyrido[4,3-d]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds with similar scaffolds have demonstrated effective inhibition of various cancer cell lines. A study reported that derivatives of pyrido-pyrimidine exhibited IC50 values indicating potent antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one | HepG2 | 10 |
| 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one | HeLa | 15 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes involved in cell proliferation and survival. For example, structural analogs have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study on Antiviral Properties
In addition to anticancer activity, there is emerging evidence regarding the antiviral potential of similar compounds. A study indicated that certain pyrimidine derivatives could disrupt viral polymerase interactions, suggesting a promising avenue for developing antiviral agents . Although specific data on 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one's antiviral efficacy is limited, the structural similarities warrant further investigation.
Toxicity and Safety Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while it shows significant activity against cancer cells, it exhibits minimal cytotoxicity towards normal fibroblasts at effective concentrations . This selectivity is advantageous for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
